molecular formula C16H34OSn B14429923 2-(Tributylstannyl)but-2-en-1-ol CAS No. 79970-55-1

2-(Tributylstannyl)but-2-en-1-ol

Cat. No.: B14429923
CAS No.: 79970-55-1
M. Wt: 361.2 g/mol
InChI Key: YTJBVNYNPMQIRE-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)but-2-en-1-ol is an organotin compound with the molecular formula C16H34OSn. It is a derivative of butenol, where a tributylstannyl group is attached to the second carbon of the butenol chain. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tributylstannyl)but-2-en-1-ol typically involves the hydrostannylation of alkynols. One common method is the reaction of tributylstannane (Bu3SnH) with but-2-yn-1-ol in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high regioselectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Tributylstannyl)but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a wide range of organometallic compounds .

Scientific Research Applications

2-(Tributylstannyl)but-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tributylstannyl)but-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the stannyl group. The stannyl group acts as a nucleophile, facilitating reactions such as Stille coupling. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1-(Tributylstannyl)-2-buten-1-ol: Similar structure but with the stannyl group attached to the first carbon.

    2-(Tributylstannyl)thiophene: A thiophene derivative with a stannyl group.

    2-Pentyn-1-ol: An alkyne alcohol with a similar functional group .

Uniqueness

2-(Tributylstannyl)but-2-en-1-ol is unique due to its specific reactivity and the position of the stannyl group, which allows for selective transformations in organic synthesis. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

79970-55-1

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

2-tributylstannylbut-2-en-1-ol

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h2,5H,4H2,1H3;3*1,3-4H2,2H3;

InChI Key

YTJBVNYNPMQIRE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CC)CO

Origin of Product

United States

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